5-Methoxy-6-(trifluoromethyl)nicotinaldehyde
Description
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-5(4-13)3-12-7(6)8(9,10)11/h2-4H,1H3 |
InChI Key |
NKKRXNFSJWQPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange-Based Synthesis
Chlorine/Fluorine Substitution Mechanism
The chlorine/fluorine exchange method capitalizes on the reactivity of trichloromethylpyridine precursors. In a representative protocol:
- Starting Material : 5-Methoxy-6-trichloromethylnicotinaldehyde
- Fluorinating Agent : Anhydrous hydrogen fluoride (HF) or potassium fluoride (KF)
- Catalyst : SbCl₅ (2–5 mol%)
- Conditions : 180–220°C, 15–20 bar pressure, 8–12 hr reaction time
This gas-phase reaction proceeds via a SN2 mechanism, where fluoride ions displace chlorine atoms. The trifluoromethyl group forms through sequential substitutions, with SbCl₅ stabilizing intermediate carbocations.
Key Data:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 68% | 84% |
| Purity (HPLC) | ≥95% | ≥99% |
| Byproduct Formation | 12% dichloro | <2% dichloro |
Industrial reactors mitigate byproducts using fractional distillation columns and in-line ¹⁹F NMR monitoring.
Pyridine Ring Construction from Trifluoromethyl Precursors
Hantzsch Dihydropyridine Cyclization
This four-component reaction assembles the pyridine core while introducing substituents:
Components :
- Trifluoromethyl β-ketoester (0.1 mol)
- Methoxyacetaldehyde (0.12 mol)
- Ammonium acetate (0.15 mol)
- Ethyl acetoacetate (0.1 mol)
Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C reflux
- Time: 24 hr
The reaction proceeds through enamine formation, followed by cyclodehydration. Post-synthesis, oxidation with MnO₂ converts the dihydropyridine to the aromatic aldehyde.
Optimization Insights:
Late-Stage Trifluoromethylation Strategies
Radical Trifluoromethylation
Industrial-Scale Production Innovations
Vapor-Phase Fluorination Reactors
Modern plants employ dual-phase systems:
Fluidized-Bed Zone :
- Catalyst: Cr₂O₃/Al₂O₃ pellets
- Residence Time: 2–3 sec
- Temperature: 400°C
Empty Reaction Zone :
- Nuclear chlorination at 250°C
- Cl₂ gas injection rate: 0.5 L/min
This setup produces 2.3 kg/hr of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde with 91% selectivity.
Quality Control & Characterization
Spectroscopic Validation
Purity Optimization
- Recrystallization : Ethyl acetate/hexane (1:5) yields 99.5% pure crystals
- Chromatography : Silica gel (230–400 mesh) with 20% EtOAc/hexane eluent
Comparative Method Analysis
| Method | Halogen Exchange | Hantzsch Cyclization | Radical CF₃ Addition |
|---|---|---|---|
| Starting Material Cost | $120/kg | $85/kg | $150/kg |
| Reaction Steps | 3 | 4 | 2 |
| Total Yield | 84% | 76% | 68% |
| Scalability | Industrial | Pilot Plant | Laboratory |
Halogen exchange dominates industrial production due to cost-efficiency, while radical methods suit small-scale diversifications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-6-(trifluoromethyl)nicotinic acid.
Reduction: 5-Methoxy-6-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde and its analogs:
Electronic and Reactivity Comparisons
- Methoxy vs. Hydroxy/Amino Groups: The methoxy group in the target compound is less polar than the hydroxy group in 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, reducing hydrogen-bonding capacity but improving lipid solubility for membrane permeability in drug candidates .
- Trifluoromethyl Positioning : The 6-CF₃ group in the target compound vs. 4-CF₃ in 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde alters electron-withdrawing effects, influencing regioselectivity in reactions like Suzuki couplings .
- Aldehyde vs. Amine/Nitrile: The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones), whereas analogs like 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine (amine) or 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile (nitrile) are suited for nucleophilic substitutions or cyclization reactions .
Biological Activity
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a nicotinaldehyde backbone. These functional groups enhance the compound's lipophilicity and alter its electronic properties, which can influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may function as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and bacterial infections.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable case study involved testing against several cancer types, where it exhibited significant cytotoxic effects compared to control compounds.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxy-4-(trifluoromethyl)nicotinamide | Nicotinamide derivative | Moderate anticancer activity |
| 6-Methoxy-4-(trifluoromethyl)pyridine | Pyridine derivative | Antimicrobial properties |
| 6-Methoxy-4-(trifluoromethyl)quinoline | Quinoline derivative | Anticancer and antimicrobial effects |
The presence of both methoxy and trifluoromethyl groups in this compound contributes to its distinct chemical reactivity and biological profile compared to these related compounds.
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Testing : A series of assays on various cancer cell lines revealed that treatment with this compound led to a reduction in viability by over 50% in several cases, showcasing its potency as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde, and how can purity be optimized?
- Methodology : Begin with nicotinaldehyde derivatives functionalized at the 5- and 6-positions. For methoxy introduction, employ nucleophilic aromatic substitution (SNAr) using methoxide under anhydrous conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation or cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) with CF₃-containing reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor reaction progress using TLC and confirm structural integrity via / NMR and HPLC-MS .
Q. How should researchers characterize the aldehyde functionality in this compound to confirm regioselectivity?
- Methodology : Use NMR (δ ~9.8–10.2 ppm for aldehyde proton) and IR spectroscopy (stretching vibration at ~1700–1720 cm⁻¹). For unambiguous confirmation, derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone precipitate. Analyze the derivative via LC-MS or X-ray crystallography if crystalline. Cross-validate with NMR (δ ~190–200 ppm for carbonyl carbon) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., 6-(Trifluoromethoxy)nicotinic acid). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes. Store under inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation. Note that GHS classification may not be available; prioritize hazard mitigation via literature analogs .
Advanced Research Questions
Q. How can computational modeling guide the design of reactions involving this compound’s trifluoromethyl group?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally by comparing yields in halogenation or coupling reactions. Use software like Gaussian or ORCA for simulations .
Q. What strategies stabilize the aldehyde group during nucleophilic additions or redox reactions?
- Methodology : Protect the aldehyde as an acetal (e.g., with ethylene glycol) under acidic conditions. For redox-sensitive reactions, employ low-temperature (-78°C) conditions with reducing agents like NaBH₄. Alternatively, use flow chemistry to minimize exposure to reactive intermediates. Post-reaction, regenerate the aldehyde via acid hydrolysis (e.g., HCl/THF) .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Methodology : Conduct accelerated stability studies by storing aliquots in DMSO-d₆, DMF, or THF at -20°C, 4°C, and 25°C. Monitor degradation via NMR every 7 days for 1 month. Use Arrhenius plots to extrapolate shelf-life. Avoid protic solvents (e.g., methanol) to prevent hydrate formation. Data from NIST’s thermochemical databases can inform solvent selection .
Q. What analytical techniques resolve contradictions in reported reactivity of the trifluoromethyl group?
- Methodology : Compare kinetic isotope effects (KIE) using deuterated analogs to distinguish between radical vs. ionic mechanisms. Employ NMR to track fluorine environments during reactions. Pair with high-resolution mass spectrometry (HRMS) to detect intermediates. Cross-reference findings with computational mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
